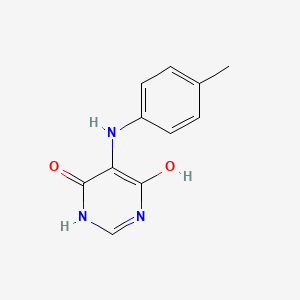
4-hydroxy-5-(4-methylanilino)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with hydroxy and p-toluidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of p-toluidine with a suitable pyrimidine derivative, followed by hydrolysis and purification steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. Industrial production may also incorporate advanced techniques such as flow chemistry and automated synthesis to enhance productivity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The p-toluidino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties and applications.
Scientific Research Applications
4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The hydroxy and p-toluidino groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one include other pyrimidine derivatives with different substituents, such as:
- 4-hydroxy-5-(5-sulfo-4-p-toluidino-1naphthylazo)-naphthalene-2,7-disulfonic acid
- 1-hydroxy-4-(p-toluidino)anthraquinone
Uniqueness
The uniqueness of 4-hydroxy-5-(p-toluidino)-1H-pyrimidin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and p-toluidino groups makes it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.
Properties
CAS No. |
6972-22-1 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-hydroxy-5-(4-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-9-10(15)12-6-13-11(9)16/h2-6,14H,1H3,(H2,12,13,15,16) |
InChI Key |
VBVXISQEKXSPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=CNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















